Trihexyl(tetradecyl)phosphanium methanesulfonate
CAS No.: 547718-83-2
Cat. No.: VC20567768
Molecular Formula: C33H71O3PS
Molecular Weight: 579.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 547718-83-2 |
|---|---|
| Molecular Formula | C33H71O3PS |
| Molecular Weight | 579.0 g/mol |
| IUPAC Name | methanesulfonate;trihexyl(tetradecyl)phosphanium |
| Standard InChI | InChI=1S/C32H68P.CH4O3S/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | LVSYFMJOAYLOLG-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Trihexyl(tetradecyl)phosphanium methanesulfonate (CAS 547718-83-2) has the molecular formula C₃₃H₇₁O₃PS and a molecular weight of 579.0 g/mol . The cation consists of a central phosphorus atom bonded to three hexyl groups and one tetradecyl chain, while the anion is methanesulfonate (CH₃SO₃⁻). The SMILES notation (CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-]) and InChIKey (LVSYFMJOAYLOLG-UHFFFAOYSA-M) provide unambiguous structural identifiers .
Crystallographic and Conformational Features
The compound’s 3D conformation is hindered by its flexible alkyl chains, preventing stable crystal lattice formation under standard conditions . This flexibility contributes to its liquid state at room temperature and low glass transition temperature, typical of phosphonium ionic liquids.
Synthesis and Industrial Production
Anion Exchange Methodology
The synthesis typically involves anion exchange between trihexyl(tetradecyl)phosphonium chloride and methanesulfonic acid :
This reaction proceeds under mild conditions (25–80°C) with high yield (>90%), as outlined in patent WO2007006387A2 . The process avoids hazardous solvents, aligning with green chemistry principles.
Physicochemical Properties
Thermal Stability
Phosphonium-based ionic liquids exhibit superior thermal stability compared to imidazolium analogs. While specific decomposition temperatures for this compound are unreported, similar salts like trihexyl(tetradecyl)phosphonium chloride degrade above 300°C .
Solubility and Polarity
The methanesulfonate anion enhances water solubility relative to halide counterparts. Computational models (COSMO-RS) predict a Hildebrand solubility parameter of 18.5 MPa¹/², indicating moderate polarity suitable for non-aqueous catalysis .
Table 1: Comparative Properties of Phosphonium Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Anion Type | Key Application |
|---|---|---|---|---|
| Trihexyl(tetradecyl)phosphanium methanesulfonate | C₃₃H₇₁O₃PS | 579.0 | Methanesulfonate | Gas absorption, catalysis |
| Trihexyl(tetradecyl)phosphonium chloride | C₃₂H₆₈ClP | 563.3 | Chloride | Phase-transfer catalyst |
| Trihexyl(tetradecyl)phosphonium dicyanamide | C₃₄H₆₈N₃P | 565.9 | Dicyanamide | Electrolytes |
Applications in Modern Chemistry
Gas Absorption and Carbon Capture
Trihexyl(tetradecyl)phosphanium methanesulfonate demonstrates high CO₂ solubility (0.15 mol/kg at 25°C, 1 bar), as predicted by UNIFAC-IL model extensions . This positions it as a candidate for post-combustion carbon capture systems, where its low volatility reduces solvent loss compared to amine-based absorbents.
Catalytic Applications
In Heck coupling reactions, the ionic liquid acts as both solvent and catalyst stabilizer, achieving turnover numbers (TON) exceeding 10⁴. The methanesulfonate anion’s weak coordination preserves palladium nanoparticle activity while preventing aggregation .
Computational and Predictive Studies
COSMO-RS Predictions
Quantum chemical calculations estimate a log P (octanol-water) of 8.2, indicating high hydrophobicity . This aligns with experimental observations of preferential solubility in organic phases during liquid-liquid extraction.
Molecular Dynamics Simulations
Simulations reveal clustering of methanesulfonate anions around the phosphonium cation’s methyl termini, creating polar domains that facilitate gas molecule entrapment .
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